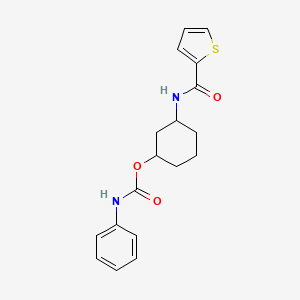

3-(Thiophene-2-carboxamido)cyclohexyl phenylcarbamate

Description

Properties

IUPAC Name |

[3-(thiophene-2-carbonylamino)cyclohexyl] N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-17(16-10-5-11-24-16)19-14-8-4-9-15(12-14)23-18(22)20-13-6-2-1-3-7-13/h1-3,5-7,10-11,14-15H,4,8-9,12H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLXUCIFHRVCAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophene-2-carboxamido)cyclohexyl phenylcarbamate typically involves the following steps:

Formation of Thiophene-2-carboxylic Acid: This can be achieved through the oxidation of thiophene using reagents such as potassium permanganate or chromium trioxide.

Amidation: The thiophene-2-carboxylic acid is then converted to thiophene-2-carboxamide using ammonia or an amine under suitable conditions.

Cyclohexylation: The thiophene-2-carboxamide is reacted with cyclohexylamine to form the cyclohexyl-substituted intermediate.

Carbamoylation: Finally, the intermediate is treated with phenyl isocyanate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophene-2-carboxamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as converting the amide to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the phenylcarbamate moiety.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Conditions may vary depending on the specific substitution, but typical reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Thiophene-2-carboxamido)cyclohexyl phenylcarbamate has shown promise in several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Undergoing clinical trials for its potential therapeutic effects in treating certain cancers and inflammatory diseases.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-(Thiophene-2-carboxamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in cancer cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Functional Group Variations

(a) Cyclohexyl Phenylcarbamate Derivatives

- Cyclohexyl phenylcarbamate (): Synthesized via isocyanate quenching, this simpler analog lacks the thiophene-2-carboxamido group. Its synthesis achieved a 94% conversion rate under mild conditions, highlighting the reactivity of the carbamate-forming step. This suggests that introducing the thiophene substituent in 3-(Thiophene-2-carboxamido)cyclohexyl phenylcarbamate may require modified reaction conditions to accommodate steric or electronic effects .

- tert-Butyl ((1r,4r)-4-(3-chloro-N-(3-(pyridin-4-yl)benzyl)benzo[b]thiophene-2-carboxamido)cyclohexyl)(methyl)carbamate (): Shares a benzo[b]thiophene-carboxamido-cyclohexyl scaffold but incorporates a pyridinylbenzyl group and a tert-butyl carbamate. The molecular weight (590.18 g/mol) and complexity exceed the target compound, indicating that bulkier substituents may influence bioavailability or solubility .

(b) Thiophene- and Thiazole-Containing Carbamates

- Thiazol-5-ylmethyl carbamates (): Replace thiophene with a thiazole ring. For example, thiazole derivatives in are linked to hydroxy and ureido groups, suggesting applications in protease inhibition or antimicrobial activity .

(c) Phenylcarbamate Agrochemicals

- Propham (Isopropyl phenylcarbamate) (): A herbicide with a simple phenylcarbamate structure. Its efficacy as a plant growth regulator underscores the role of carbamates in agrochemistry. The target compound’s thiophene-carboxamido group could modulate selectivity or persistence compared to propham’s isopropyl chain .

Biological Activity

3-(Thiophene-2-carboxamido)cyclohexyl phenylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential based on diverse research findings.

Synthesis and Structure

The synthesis of this compound involves the reaction of thiophene derivatives with cyclohexyl and phenyl groups. The structural characteristics are crucial for its biological activity, particularly in modulating receptor interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing its potential as an immunomodulator and a therapeutic agent.

1. Immunomodulatory Effects

Research indicates that compounds with similar thiophene structures exhibit significant immunomodulatory effects. For instance, related thiophene derivatives have shown to activate cannabinoid receptors (CB2R), which play a critical role in immune response modulation. The compound demonstrated agonist behavior in cAMP assays, reducing intracellular cAMP levels, indicative of its potential to modulate immune cell activity .

2. Anti-inflammatory Properties

The anti-inflammatory properties of thiophene-based compounds have been documented, with studies showing that they can inhibit chemokine release from activated cells. For instance, the release of MCP-2 from keratinocytes was significantly inhibited by compounds structurally related to this compound, suggesting a pathway for therapeutic applications in inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

- Receptor Binding : The compound selectively binds to CB2R over CB1R, making it a candidate for treating conditions like multiple sclerosis and other inflammatory disorders .

- cAMP Modulation : Its ability to modulate cAMP levels is crucial for its role as an immunomodulator, influencing various signaling pathways within immune cells .

Table 1: Summary of Biological Activities

Case Study: Cancer Treatment

In a study evaluating the anticancer potential of thiophene derivatives, compounds similar to this compound were shown to synergize with doxorubicin in ovarian cancer cells, indicating their potential as adjunct therapies in cancer treatment .

Q & A

Q. What are the key considerations for synthesizing 3-(Thiophene-2-carboxamido)cyclohexyl phenylcarbamate with high yield?

- Methodology : Optimize reaction conditions by controlling stoichiometry of phenyl isocyanate and cyclohexanol derivatives. Use catalysts like N-methylimidazole to accelerate carbamate formation, as demonstrated in analogous reactions . Monitor reaction progress via thin-layer chromatography (TLC) and quench excess isocyanate with diethylamine to prevent side reactions. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Critical Parameters : Temperature (room temperature minimizes decomposition), solvent choice (dichloromethane enhances solubility), and rigorous exclusion of moisture to avoid hydrolysis.

Q. How can the structure of this compound be confirmed post-synthesis?

- Analytical Workflow :

- 1H/13C NMR : Identify protons on the cyclohexyl ring (δ ~3.58 ppm for carbinol C-H) and aromatic thiophene/benzamide protons (δ 7.0–8.0 ppm) .

- IR Spectroscopy : Confirm carbamate C=O stretch (~1700 cm⁻¹) and amide N-H bend (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₁₈H₁₉N₂O₃S: 367.38 g/mol) .

Q. What are the stability challenges during storage, and how can they be mitigated?

- Instability Factors : Hydrolysis of the carbamate group in humid conditions or acidic/basic environments.

- Mitigation : Store in anhydrous solvents (e.g., DMSO or DMF) under inert gas (N₂/Ar) at –20°C. Use stabilizers like antioxidants (e.g., BHT) if required for long-term storage .

Advanced Research Questions

Q. How does the cyclohexyl substituent influence bioactivity compared to phenyl analogs?

- Structure-Activity Relationship (SAR) : Cyclohexyl groups enhance steric bulk and hydrophobic interactions, as seen in VEGFR-2 inhibitors where cyclohexyl derivatives outperformed phenyl analogs in binding affinity .

- Experimental Design : Synthesize analogs with substituted phenyl groups (e.g., electron-withdrawing/-donating substituents) and compare IC₅₀ values in enzyme inhibition assays.

Q. How to resolve contradictions in purity data from different analytical methods?

- Case Study : HPLC may report >98% purity, but NMR reveals residual solvents or byproducts.

- Resolution : Cross-validate with complementary techniques:

Q. What in vitro assays are suitable for evaluating its kinase inhibition potential?

- Assay Protocol :

- VEGFR-2 Inhibition : Use a fluorescence-based kinase assay with ATP competitive binding (Z′-factor >0.5).

- Cellular Proliferation : Test in endothelial cell lines (e.g., HUVECs) with IC₅₀ determination via MTT assay .

- Controls : Include reference inhibitors (e.g., Sorafenib) and validate with Western blotting for phosphorylated VEGFR-2.

Q. How to address solubility limitations in biological assays?

- Strategies :

- Co-solvents : Use DMSO (≤0.1% final concentration) with sonication for uniform dispersion.

- Lipid-based Formulations : Encapsulate in liposomes or micelles to enhance bioavailability .

Q. What synthetic routes enable selective modification of the thiophene or carbamate moieties?

- Thiophene Modification : Introduce halogens via electrophilic substitution (e.g., Br₂/FeBr₃) for cross-coupling reactions.

- Carbamate Functionalization : Replace phenyl isocyanate with alkyl/aryl isocyanates to alter hydrophobicity .

Q. How to interpret conflicting spectral data (e.g., unexpected peaks in NMR)?

Q. What computational tools predict binding modes with target proteins?

- In Silico Workflow :

- Molecular Docking (AutoDock Vina) : Dock the compound into VEGFR-2’s ATP-binding pocket (PDB: 1YWN).

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.